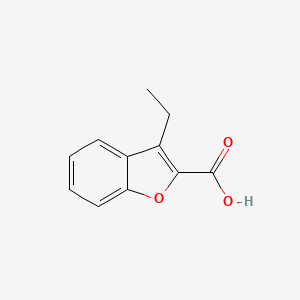

3-Ethyl-1-benzofuran-2-carboxylic acid

Übersicht

Beschreibung

3-Ethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The benzofuran ring is a core structure in various biologically active natural medicines and synthetic chemical raw materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yield .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound would depend on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Diuretic and Saluretic Effects

Research indicates that compounds similar to 3-Ethyl-1-benzofuran-2-carboxylic acid exhibit significant diuretic and saluretic activities. These effects are crucial for managing conditions like hypertension and edema, where fluid retention is a concern. The compound's ability to promote the excretion of sodium and chloride ions while maintaining potassium levels is particularly beneficial for patients suffering from electrolyte imbalances .

In a study involving experimental animals, derivatives of benzofuran-2-carboxylic acids demonstrated increased urine output and sodium excretion when administered orally. Specifically, compounds such as 6-methyl-4-(2-methylene-butyryl)-benzofuran-2-carboxylic acid were shown to effectively enhance diuresis and saluresis, suggesting that this compound may exhibit similar properties .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that yield the desired compound with high purity. The structural formula is represented as follows:This compound features a benzofuran backbone with a carboxylic acid functional group, which is essential for its biological activity. The presence of the ethyl group at the 3-position enhances its solubility and reactivity, making it a suitable candidate for further modifications to improve pharmacological efficacy .

Case Study 1: Uricosuric Diuretics

In a comparative study on uricosuric diuretics, various benzofuran derivatives were synthesized and evaluated for their effectiveness in promoting sodium excretion in animal models. The results indicated that compounds with carboxyl groups exhibited potent diuretic activities, akin to established diuretics like furosemide. This positions this compound as a potential lead compound for developing new diuretics with improved safety profiles .

Case Study 2: Anticancer Activity

Recent investigations into benzofuran derivatives have highlighted their anticancer properties. In vitro studies demonstrated that certain derivatives could induce cytotoxic effects on human cancer cell lines while sparing healthy cells. This dual action underscores the therapeutic potential of this compound in oncology, paving the way for further exploration in cancer treatment strategies .

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes or receptors involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydrobenzofuran-2-carboxylic acid: A similar compound with a saturated benzofuran ring.

Benzothiophene derivatives: Compounds with a sulfur atom replacing the oxygen in the benzofuran ring.

Indole derivatives: Compounds with a nitrogen atom in the ring structure, similar to benzofuran.

Uniqueness

3-Ethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the ethyl group at the 3-position. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Biologische Aktivität

3-Ethyl-1-benzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. This compound is known for its ability to interact with various biological targets, leading to significant pharmacological effects.

Target Interactions:

The compound primarily interacts with enzymes and receptors involved in several biochemical pathways. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and cancer metastasis. Additionally, it affects sodium ion channels in cardiac tissues, influencing conduction velocity and sinus node activity.

Cellular Effects:

Research indicates that this compound exhibits anti-tumor properties by inducing apoptosis in cancer cells. It modulates cell signaling pathways and gene expression, leading to inhibited cell proliferation and increased apoptosis rates in various cancer cell lines .

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit the growth of chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cells .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| K562 | 15.4 |

| PC3 | 12.8 |

| SW620 | 20.5 |

| Caki 1 | 18.7 |

IC50 values represent the concentration required to inhibit cell growth by 50% after a specified exposure time.

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including carbonic anhydrases (CAs). Its inhibition of hCA IX has been reported with an IC50 value of approximately 0.56 μM, indicating strong potential for therapeutic applications in conditions like cancer where CAs are implicated .

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining the effects of benzofuran derivatives on MDA-MB-231 breast cancer cells, it was found that treatment with a related compound led to significant apoptosis. The percentage of apoptotic cells increased from 0.47% in control groups to 8.11% after treatment . This suggests that similar derivatives, including this compound, may exhibit comparable effects.

Case Study 2: Cardiovascular Implications

Another investigation highlighted the compound's role in modulating cardiac ion channels, which could have implications for treating arrhythmias or other cardiovascular conditions. The ability to slow conduction velocity via sodium channel inhibition presents a potential therapeutic angle for heart disease management.

Eigenschaften

IUPAC Name |

3-ethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJMNAIMOCVKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510769 | |

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26690-96-0 | |

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.